molecular formula C17H26N2O B1659047 Propanamide, N-(1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)- CAS No. 63134-09-8

Propanamide, N-(1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)-

Cat. No. B1659047
CAS RN: 63134-09-8
M. Wt: 274.4 g/mol
InChI Key: AEFPWLPDOOECGX-UHFFFAOYSA-N
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Description

“Propanamide, N-(1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)-” is a chemical compound with the linear formula C17H26N2O . Its molecular weight is 274.41 g/mol . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Fluorescent Chemosensor for Zn2+

A chemosensor based on a quinoline derivative, specifically 3-((2-(dimethylamino)ethyl)amino)-N-(quinolin-8-yl)propanamide, has been synthesized for detecting Zn2+ in aqueous solutions. This sensor shows significant fluorescence enhancement in the presence of Zn2+, and it can distinguish Zn2+ from Cd2+ ions. Its binding properties with Zn2+ ions were explored through various spectroscopic methods (Kim et al., 2016).

Synthesis of Amides for Potential Therapeutic Applications

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized through a reaction involving tryptamine and flurbiprofen. The compound resembles Brequinar, used in SARS-CoV-2 treatment trials, and was characterized by various spectroscopic techniques (Manolov, Ivanov, & Bojilov, 2020).

Photochemical Reactions in Organic Chemistry

N,N-Dimethylpyruvamide (DMPA), a compound related to propanamide, underwent photoreactions in methanol and ethanol. The resulting products and their distribution were dependent on the concentration of DMPA and the alcohol used. The study provides insights into the mechanism of formation of these products (Shima et al., 1984).

Development of Quinoline Derivatives

Research involving the synthesis of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate and its reaction with 1,4-dibromo-2-methyl-butene resulted in the formation of main products and dimeric derivatives. This work contributes to the development of new quinoline derivatives with potential applications in various fields (Reisch, Iding, & Bassewitz, 1993).

Spectroscopic Characterization of Amino Propanamide

2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide was structurally and spectroscopically characterized using ab initio calculations and IR-LD spectroscopy. The results were compared with single-crystal X-ray structures, providing valuable structural information (Zareva, 2006).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

N-(1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-6-16(20)18-13-8-9-14-12(3)11-17(4,5)19(7-2)15(14)10-13/h8-10,12H,6-7,11H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFPWLPDOOECGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C(CC(N2CC)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886544
Record name Propanamide, N-(1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanamide, N-(1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)-

CAS RN

63134-09-8
Record name N-(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)propanamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-(1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)-
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Record name Propanamide, N-(1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)-
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Record name 63134-09-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LFB Bessala, J Gao, Z He, Z Wang, S Yi - Forests, 2023 - mdpi.com
The objective of this work was to study the influence of palm oil on the VOCs emitted during the heat treatment of Afromosia (Pericopsis Elata Van Meeuwen) and Newtonia (Newtonia …
Number of citations: 3 www.mdpi.com

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